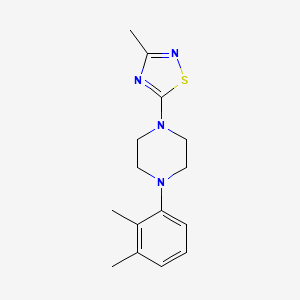![molecular formula C18H19BrN4O B6472443 5-bromo-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile CAS No. 2640865-66-1](/img/structure/B6472443.png)
5-bromo-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5-bromo-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile is a highly specialized chemical compound characterized by its complex molecular structure. It contains bromine, pyridine, piperidine, and nitrile functional groups, which contribute to its unique properties and reactivity.
作用機序
Target of Action
It is known that pyrimidine derivatives, such as 5-bromo-2-(4-methylpiperidin-1-yl)pyrimidine, are significant intermediates in the research and development of anticancer drugs .
Mode of Action
It is known that pyrimidine derivatives interact with various targets in the cell, potentially disrupting the normal function of cancer cells .
Biochemical Pathways
The compound is likely involved in various biochemical pathways due to its pyrimidine ring structure . Pyrimidine derivatives are known to interact with DNA and RNA synthesis pathways, which could potentially disrupt the replication of cancer cells .
Result of Action
Given its role as an intermediate in the development of anticancer drugs, it is likely that it has some effect on the growth and proliferation of cancer cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile typically involves multiple steps, starting with the bromination of a pyridine derivative. The process might include the following steps:
Bromination: : Introduction of a bromine atom into the pyridine ring.
Piperidine Attachment: : Introduction of the piperidinyl group through nucleophilic substitution or similar reactions.
Formation of the Carbonitrile Group: : This can be achieved via cyanation reactions involving suitable reagents like copper(I) cyanide.
Methylation and Oxymethylation: : Incorporation of the 2-methylpyridin-4-yloxy moiety.
Industrial Production Methods
Scaling up this synthesis for industrial production requires careful optimization of each step to ensure high yield and purity. This might involve:
Selection of appropriate solvents and reaction conditions.
Optimization of reaction times and temperatures.
Effective purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
The compound 5-bromo-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile can undergo several types of chemical reactions:
Oxidation: : Potentially oxidized at the methyl groups.
Reduction: : The nitrile group can be reduced to amines under suitable conditions.
Substitution: : Halogen substitution, particularly involving the bromine atom.
Common Reagents and Conditions
Some common reagents and conditions used for these reactions include:
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Lithium aluminium hydride, hydrogen with a catalyst.
Substitution reagents: : Nucleophiles such as alkoxides, amines, or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents. These could include:
Oxidized derivatives: : Such as aldehydes or carboxylic acids.
Reduced derivatives: : Such as primary amines.
Substituted derivatives: : Halogen-substituted compounds or other substituted pyridine derivatives.
科学的研究の応用
The compound has broad applications in scientific research, which include:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Potentially used in the study of biological pathways and interactions due to its specific molecular structure.
Medicine: : Investigated for its potential therapeutic properties, such as interactions with specific biological targets.
Industry: : Utilized in the development of new materials or as a building block for more advanced chemical compounds.
類似化合物との比較
Similar Compounds
Some similar compounds include:
2-Bromo-4-(4-aminopiperidin-1-yl)pyridine: : Shares the bromopyridine core.
5-Bromo-2-(4-piperidinyl)pyridine: : Lacks the nitrile group but has structural similarities.
4-(2-Methylpyridin-4-yloxy)methyl-piperidine: : Shares the oxymethyl and piperidine components.
Highlighting Uniqueness
Compared to these similar compounds, 5-bromo-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile stands out due to the combination of its functional groups, which may confer unique reactivity and potential for various applications.
Conclusion
This compound is a multifaceted compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable subject of study and use.
特性
IUPAC Name |
5-bromo-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN4O/c1-13-8-17(2-5-21-13)24-12-14-3-6-23(7-4-14)18-15(10-20)9-16(19)11-22-18/h2,5,8-9,11,14H,3-4,6-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOKTXCYKPKXAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCN(CC2)C3=C(C=C(C=N3)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine-3-carbonyl)thiomorpholine](/img/structure/B6472364.png)

![5-chloro-6-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6472373.png)
![3-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B6472378.png)
![3-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B6472390.png)
![5-chloro-6-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6472403.png)
![N-[1-(but-3-en-1-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6472411.png)
![4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6472413.png)
![4-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine-3-carbonyl)thiomorpholine](/img/structure/B6472418.png)
![4-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine](/img/structure/B6472427.png)
![1-(oxan-4-yl)-3-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}urea](/img/structure/B6472434.png)
![2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B6472436.png)
![4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6472449.png)
![4-{7-methylthieno[3,2-d]pyrimidin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6472451.png)
